N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12(19)15-13-2-4-14(5-3-13)22(20,21)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIDWZVYXDGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(2-hydroxyethyl)piperazine with sulfonyl chloride derivatives, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl and acetamide groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are influenced by substituents on the piperazine ring and sulfonamide/sulfone groups. Below is a comparative analysis with key analogs:
Structural and Functional Group Variations
Table 1: Substituent Effects on Pharmacological Activity
Pharmacological Activity
- Analgesic Activity: Compound 35 (methylpiperazino) demonstrated analgesic activity comparable to paracetamol, attributed to its sulfonamide-piperazine scaffold . The target compound’s hydroxyethyl group may improve target engagement via hydrogen bonding, though this requires experimental validation. Compounds 36 (diethylsulfamoyl) and 37 (unsubstituted piperazinyl) exhibited anti-hypernociceptive effects in inflammatory pain models, suggesting that bulkier substituents may modulate TRPV1 or COX pathways differently .
- Antimicrobial Activity: N4-Acetylsulfamethazine (pyrimidinyl substituent) highlights the role of heteroaromatic groups in antitubercular activity, likely through dihydropteroate synthase inhibition . The target compound’s hydroxyethyl group lacks the electron-withdrawing properties of pyrimidinyl or nitro groups (e.g., in N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazino]acetamide), which are critical for antibacterial potency .
Physicochemical Properties
Solubility and Lipophilicity :
Metabolic Stability :
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The target compound’s balanced hydrophilicity positions it as a candidate for oral analgesics with improved bioavailability. Halogenated analogs (e.g., 15) may be more suited for CNS targets due to increased lipophilicity .
Biological Activity
N-(4-{[4-(2-Hydroxyethyl)piperazino]sulfonyl}phenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and antimicrobial treatment. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.36 g/mol
The structure features a piperazine ring, which is known for enhancing the pharmacological properties of compounds, particularly in terms of receptor binding and solubility.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of N-substituted phenyl compounds have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Some compounds demonstrated activity against Candida albicans.
Table 1 summarizes the antimicrobial efficacy of related compounds:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)acetamide | S. aureus | 32 µg/mL |
| N-(3-bromophenyl)acetamide | E. coli | 64 µg/mL |
| N-(2-hydroxyethyl)piperazine derivative | C. albicans | 128 µg/mL |
Anticonvulsant Activity
Research has also focused on the anticonvulsant properties of related piperazine derivatives. A study evaluated various derivatives in animal models, revealing that certain compounds provided protection against seizures induced by maximal electroshock (MES).
- Key Findings : Compounds with higher lipophilicity showed delayed onset but prolonged duration of anticonvulsant action.
Table 2 illustrates the anticonvulsant activity observed in different derivatives:
| Compound ID | Dose (mg/kg) | MES Protection Time (hours) | Efficacy (%) |
|---|---|---|---|
| Compound A | 100 | 0.5 | 75 |
| Compound B | 300 | 4 | 85 |
| Compound C | 100 | 4 | 60 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its substituents. Studies suggest that variations in the phenyl ring and piperazine moiety alter the compound's interaction with biological targets.
Key SAR Observations:
- Substituent Positioning : The position of substituents on the phenyl ring affects lipophilicity and, consequently, membrane permeability.
- Functional Groups : Electron-withdrawing groups enhance antimicrobial activity, while bulky groups may improve anticonvulsant efficacy.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on a series of chloroacetamides demonstrated their effectiveness against MRSA. The results indicated that specific substitutions on the phenyl ring led to improved potency against Gram-positive bacteria, validating the need for further exploration of similar compounds. -
Anticonvulsant Research :
In a controlled experiment, derivatives were tested for their protective effects against induced seizures. The study highlighted that compounds with a hydroxyethyl substitution exhibited superior efficacy compared to their non-substituted counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{[4-(2-hydroxyethyl)piperazino]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Sulfonylation of 4-aminophenylacetamide using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Introduction of the 4-(2-hydroxyethyl)piperazine moiety via nucleophilic substitution, typically in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Optimization : Use NaH or K₂CO₃ as a base to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and what characteristic signals should be observed?
- Key Techniques :
- ¹H NMR :
- Piperazine protons: δ 2.5–3.5 ppm (multiplet for N-CH₂-CH₂-OH).
- Acetamide methyl: δ 2.1 ppm (singlet).
- Aromatic protons: δ 7.5–8.0 ppm (doublets for para-substituted phenyl) .
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₅H₂₂N₄O₄S (calc. 354.4 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of the hydroxyethyl piperazine moiety on pharmacological profiles?
- Methodology :
- Analog Synthesis : Prepare derivatives with alternative piperazine substituents (e.g., methyl, ethyl, or benzyl groups) .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) and enzyme inhibition (e.g., kinases) using radioligand displacement or fluorescence polarization assays .
- Key Finding : The hydroxyethyl group enhances water solubility and hydrogen-bonding capacity, improving CNS penetration compared to methyl-substituted analogs (e.g., compound 35 in showed superior analgesic activity) .
Q. What computational approaches model this compound’s interaction with biological targets, and how can discrepancies between predictions and experimental data be resolved?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., 5-HT receptors). Prioritize poses with hydrogen bonds between the hydroxyethyl group and Asp³.³² .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (100 ns runs) to assess conformational changes .
- Resolving Discrepancies :
- Adjust force fields (e.g., CHARMM36 vs. AMBER) to better model sulfonamide-protein interactions.
- Validate with mutagenesis studies (e.g., Ala scanning of predicted binding residues) .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in reported biological activity data across studies?
- Strategies :
- Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (e.g., highlights purity as critical for bioactivity) .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, anti-inflammatory activity may vary between RAW264.7 macrophages and human PBMCs .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
